N'-(3,4-Dichlorobenzylidene)-2-(2-naphthylamino)acetohydrazide
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Overview
Description
N’-(3,4-Dichlorobenzylidene)-2-(2-naphthylamino)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-Dichlorobenzylidene)-2-(2-naphthylamino)acetohydrazide typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 2-(2-naphthylamino)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-Dichlorobenzylidene)-2-(2-naphthylamino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated benzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N’-(3,4-Dichlorobenzylidene)-2-(2-naphthylamino)acetohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N’-(3,4-Dichlorobenzylidene)-2-(2-phenylamino)acetohydrazide
- N’-(3,4-Dichlorobenzylidene)-2-(2-pyridylamino)acetohydrazide
Comparison
Compared to similar compounds, N’-(3,4-Dichlorobenzylidene)-2-(2-naphthylamino)acetohydrazide may exhibit unique properties due to the presence of the naphthyl group, which can influence its biological activity and chemical reactivity. The dichlorobenzylidene moiety also contributes to its distinct characteristics, such as increased lipophilicity and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C19H15Cl2N3O |
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Molecular Weight |
372.2 g/mol |
IUPAC Name |
N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C19H15Cl2N3O/c20-17-8-5-13(9-18(17)21)11-23-24-19(25)12-22-16-7-6-14-3-1-2-4-15(14)10-16/h1-11,22H,12H2,(H,24,25)/b23-11+ |
InChI Key |
QEXVEEHFBVYHEJ-FOKLQQMPSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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